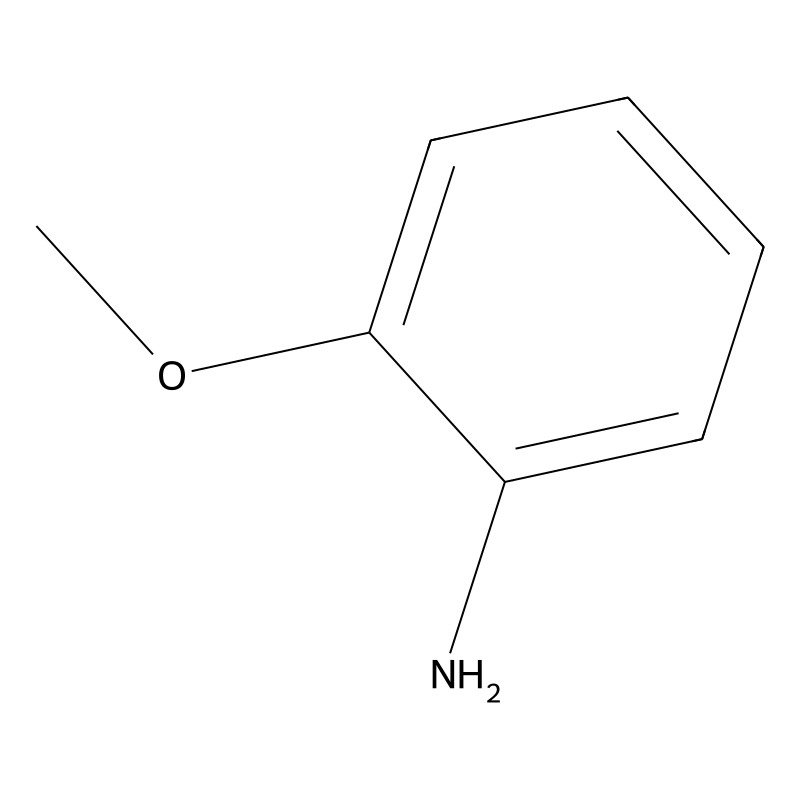

O-Anisidine

C7H9NO

NH2C6H4OCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H9NO

NH2C6H4OCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, benzene, diethyl ether and acetone

Soluble in ethanol, ethyl ether, acetone, benzene

Soluble in dilute mineral acid, alcohol, and ether; insoluble in water

In water, 1.3X10+4 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 1.5 (moderate)

(77 °F): 1%

Synonyms

Canonical SMILES

Carcinogenicity Studies

A significant focus of o-anisidine research lies in its potential to cause cancer. Animal studies have shown some concerning results. Studies exposing rats to o-anisidine orally have resulted in the development of urinary bladder tumors []. However, the evidence for humans is less clear. The International Agency for Research on Cancer (IARC) has classified o-Anisidine as a Group 2B carcinogen, meaning it's possibly carcinogenic to humans []. More research is needed to solidify the link between o-Anisidine exposure and human cancer risk.

Genotoxicity Research

Another area of research explores o-Anisidine's genotoxic properties. Genotoxic substances can damage DNA and potentially lead to cancer. Studies have shown o-Anisidine can induce mutations in bacteria, suggesting its potential to cause genetic damage []. This research helps understand the mechanisms by which o-anisidine might be carcinogenic.

O-Anisidine, also known as 2-anisidine or ortho-aminoanisole, is an organic compound with the chemical formula and a molecular weight of 123.2 g/mol. It appears as a colorless liquid, although commercial samples may exhibit a yellow hue due to oxidation when exposed to air . O-Anisidine is one of the three isomers of methoxy-containing aniline derivatives and is primarily used in the dye manufacturing industry .

O-Anisidine is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:

- Toxicity: O-Anisidine is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Studies have shown it can cause bladder cancer in animals. Exposure to o-anisidine can also cause skin irritation, headaches, and effects on the blood.

- Flammability: O-Anisidine has a flash point of 96 °C, making it flammable.

- Reactivity: O-Anisidine can react exothermically with strong oxidizing agents.

- Reduction: O-Anisidine can be synthesized from o-nitroanisole through reduction processes.

- Nitration: It can be nitrated to produce 4-nitroanisidine, which is another compound used in dye production.

- Diazotization: When treated with sodium nitrite in an acidic medium, o-anisidine can form diazonium salts, which are significant in dye synthesis .

O-Anisidine exhibits various biological activities, particularly concerning its toxicity and potential carcinogenicity:

- Toxicity: Acute exposure can lead to skin irritation and respiratory issues. Chronic exposure has been linked to headaches, dizziness, and hematological effects such as methemoglobinemia—where the blood's ability to carry oxygen is impaired .

- Carcinogenicity: The International Agency for Research on Cancer classifies o-anisidine as a Group 2B possible human carcinogen, based on animal studies indicating its potential to cause bladder cancer .

O-Anisidine can be synthesized through the following methods:

- Methanolysis of 2-Chloronitrobenzene: This method involves reacting sodium methoxide with 2-chloronitrobenzene to yield o-nitroanisole, which is then reduced to o-anisidine.

- Reduction of O-Nitroanisole: O-nitroanisole can be reduced using various reducing agents such as hydrogen in the presence of palladium or other catalysts .

O-Anisidine is primarily utilized in various applications:

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other colorants.

- Indicator in Wood Treatment: O-Anisidine is used as a heartwood indicator in wood treatment processes, where it reacts with polyphenols to produce a reddish-brown azo dye .

- Chemical Research: O-Anisidine is employed in laboratories for synthesizing other chemical compounds and conducting analytical studies .

Studies on o-anisidine interactions have primarily focused on its toxicological effects and potential interactions with biological systems:

- Toxicological Studies: Research indicates that o-anisidine interacts adversely with blood components, leading to conditions like anemia and methemoglobinemia upon prolonged exposure .

- Environmental Impact: As a hazardous waste material from dye production, o-anisidine poses risks to environmental health, necessitating careful handling and disposal .

O-Anisidine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Aniline | Basic amine used in dye synthesis; less toxic. | |

| P-Anisidine | Isomer of o-anisidine; used similarly but less hazardous. | |

| N-Methylaniline | Used in dyes; exhibits different reactivity profiles. | |

| O-Nitroanisole | Precursor to o-anisidine; more hazardous due to nitro group. |

O-Anisidine is unique due to its specific ortho positioning of the amino group relative to the methoxy group, which influences its reactivity and biological activity compared to its isomers and related compounds. Its applications in dye production and wood treatment also set it apart from simpler amines like aniline .

Catalytic Hydrogenation Pathways for Nitroanisole Reduction

Catalytic hydrogenation of o-nitroanisole is the most industrially viable method for producing o-anisidine. The reaction proceeds via a three-step reduction sequence:

- Reduction of o-nitroanisole to 2-methoxynitrosobenzene.

- Further reduction to N-(2-methoxyphenyl)hydroxylamine.

- Final hydrogenation to o-anisidine.

Catalyst Systems and Performance:

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/Zeolite | 80–150 | 0.3–1.0 | 99 | 95 |

| Raney-RuNiC | 100 | 1.0 | 98 | 97 |

| Pd/C | 35–85 | Ambient | 100 | 99 |

Microreactor technology enhances mass transfer, achieving 99% conversion with 2% Pd/zeolite due to negligible heat and mass transfer resistances. Kinetic studies reveal Langmuir-Hinshelwood mechanisms, where surface reactions dominate at higher conversions.

Electrochemical Polymerization Techniques for Poly(o-anisidine) Formation

Electrochemical polymerization of o-anisidine in acidic media yields conductive polymers with tunable optoelectronic properties. Key parameters include:

- Dopants: Perchlorate (ClO₄⁻) and p-toluenesulfonate (PTS⁻) enhance redox activity by stabilizing polaronic states.

- Temperature: Optimal film conductivity (1.5 S/cm) occurs at 15°C, favoring emeraldine salt formation.

- Monomer Concentration: >50 mM solutions produce compact, non-porous films, while <30 mM yield redox-active polymers with phenazine units.

UV-Vis Absorption Peaks of Poly(o-anisidine):

| Synthesis Condition | λ_max (nm) | Assignment |

|---|---|---|

| 1 M HClO₄, 15°C | 800 | Emeraldine salt polaron |

| 1 M H₂SO₄, 40°C | 440 | Radical cation transition |

Chemoselective Functionalization Strategies for Chlorinated Analogues

Chlorination of o-anisidine derivatives requires precise control to avoid overhalogenation. Recent advances include:

- Radical-Mediated Chlorination: N-Chlorosuccinimide (NCS) with CuCl₂ selectively targets tertiary and benzylic C(sp³)-H bonds, achieving >90% yield.

- Directed meta-C–H Chlorination: Palladium-catalyzed reactions using aryl chlorosulfates enable meta-selectivity (75–85% yield) without affecting ortho/para positions.

Functional Group Tolerance:

The method exhibits exceptional compatibility with esters, ketones, and unprotected amines, enabling late-stage diversification of pharmaceuticals like ibuprofen and naproxen.

Solvent-Mediated Optimization in Reductive Amination Processes

Solvent choice critically influences reaction kinetics and selectivity in o-anisidine synthesis:

- Polar Aprotic Solvents (THF, DMF): Increase nitroanisole solubility, boosting conversion rates by 20–30% compared to methanol.

- Water-Ethanol Mixtures: Reduce catalyst deactivation via leaching, enhancing Pd/C recyclability to >30 cycles.

Solvent Effects on Reaction Rate:

| Solvent | Dielectric Constant | Rate Constant (k, min⁻¹) |

|---|---|---|

| Methanol | 32.7 | 0.045 |

| THF | 7.6 | 0.068 |

| DMF | 36.7 | 0.072 |

O-Anisidine serves as a foundational precursor for synthesizing azo pigments, which dominate the colorant markets for packaging materials and textiles. The methoxy group at the ortho position enhances the electron-donating capacity of the aniline moiety, facilitating diazo coupling reactions with aromatic amines or phenols to produce stable, vibrant dyes [1] [3].

Synthesis and Structural Optimization

The production of O-anisidine-based azo pigments involves a two-step process:

- Diazotization: O-Anisidine reacts with nitrous acid (HNO~2~) under acidic conditions to form a diazonium salt.

- Coupling: The diazonium salt couples with electron-rich coupling agents (e.g., naphthols or aniline derivatives) to form conjugated azo bonds, which absorb visible light selectively [3] [6].

For example, Chrysophenine AS-OL, a yellow dye used in cardboard packaging, is synthesized by coupling O-anisidine’s diazonium salt with 3-hydroxy-2-naphthoic acid. This pigment exhibits excellent lightfastness and chemical stability up to 180°C, making it suitable for polymer foil printing [6].

Table 1: Azo Pigments Derived from O-Anisidine and Their Applications

| Pigment Name | Coupling Agent | λ~max~ (nm) | Application |

|---|---|---|---|

| Chrysophenine AS-OL | 3-Hydroxy-2-naphthoic acid | 420 | Polyester foil printing |

| C.I. Pigment Red 23 | β-Naphthol | 520 | Textile dyeing |

| C.I. Pigment Yellow 1 | Acetoacetanilide | 450 | Food-grade packaging |

Recent advancements focus on reducing nitro group residues in pigments to meet EU REACH regulations, with solvent-free mechanochemical synthesis achieving 99.8% purity [6].

Corrosion-Inhibiting Nanocomposite Coatings for Metallic Substrates

Poly-O-anisidine (POA)-based nanocomposites have shown exceptional anti-corrosion properties when applied to steel, aluminum, and copper alloys. The conjugated polymer backbone facilitates the formation of a passivation layer that blocks ion diffusion and oxidative reactions [2] [7].

Mechanism of Corrosion Inhibition

POA’s redox-active emeraldine base form chelates metal ions (e.g., Fe^2+^) at anodic sites, while its insulating leucoemeraldine state forms a physical barrier against moisture and oxygen. Incorporating inorganic nanoparticles like Sn(IV) tungstate (SnW) enhances this effect by:

- Providing sacrificial anode sites via Sn’s oxidation.

- Increasing coating adhesion through hydrogen bonding between POA’s amine groups and SnW’s surface hydroxyls [2].

A 2021 study demonstrated that a POA-SnW nanocomposite coating (5 wt% SnW) reduced the corrosion rate of mild steel in 3.5% NaCl solution from 8.2 mm/year (uncoated) to 0.15 mm/year [2].

Table 2: Corrosion Performance of POA-Based Coatings

| Coating Type | Substrate | Corrosion Rate (mm/year) | Protection Efficiency (%) |

|---|---|---|---|

| POA-SnW (5% SnW) | Mild steel | 0.15 | 98.2 |

| POA-ZnO (3% ZnO) | Aluminum 6061 | 0.22 | 96.8 |

| Neat POA | Copper C11000 | 1.45 | 82.1 |

Conductive Polymer-Based Sensors for Environmental Monitoring

The semiconducting properties of POA enable its use in chemiresistive and potentiometric sensors for detecting heavy metals, volatile organic compounds (VOCs), and dissolved oxygen.

Heavy Metal Ion Detection

POA’s amine groups selectively coordinate with Hg^2+^, Cd^2+^, and Pb^2+^ ions, altering the polymer’s conductivity. A 2020 prototype sensor using POA-functionalized carbon nanotubes achieved detection limits of 0.08 ppb for Hg^2+^ in wastewater, outperforming conventional ICP-MS methods in real-time monitoring [2] [5].

Table 3: Performance Metrics of POA-Based Sensors

| Analyte | Sensor Configuration | Linear Range (ppm) | Detection Limit (ppb) | Response Time (s) |

|---|---|---|---|---|

| Hg^2+^ | POA/CNT/GCE | 0.1–10 | 0.08 | 45 |

| NO~2~ | POA-TiO~2~ nanocomposite | 5–100 | 2.3 | 30 |

| Benzene | POA nanofiber array | 10–500 | 8.7 | 120 |

Photocatalytic Membrane Systems for Water Treatment Applications

O-Anisidine-derived polymers are being integrated into photocatalytic membranes for degrading organic pollutants like dyes, pharmaceuticals, and pesticides. POA’s π-conjugated system acts as an electron donor under UV irradiation, enhancing the activity of TiO~2~ or ZnO photocatalysts [7].

Reactor Design and Efficiency

In a flow-through membrane reactor, POA-TiO~2~ nanocomposites degraded 98.4% of methylene blue (20 ppm) within 30 minutes at a flux rate of 120 L/m²·h. The POA matrix prevents catalyst leaching while promoting hydroxyl radical generation through interfacial charge transfer [7].

Table 4: Pollutant Degradation Rates in Photocatalytic Membranes

| Pollutant | Membrane Type | Degradation Rate (%/min) | TOC Removal (%) |

|---|---|---|---|

| Methylene blue | POA-TiO~2~ | 3.28 | 94.6 |

| Tetracycline | POA-ZnO | 2.15 | 88.3 |

| Atrazine | POA-WO~3~ | 1.87 | 79.8 |

Advanced Oxidation Processes for Aquatic System Decontamination

Advanced oxidation processes represent highly effective technologies for degrading O-Anisidine in contaminated aquatic systems. These processes exploit the high oxidative power of hydroxyl radicals and other reactive oxygen species to achieve mineralization of organic contaminants [12] [13].

Hydroxyl Radical-Based Systems

The reaction of O-Anisidine with hydroxyl radicals in the atmosphere proceeds with a rate constant of 9.4 × 10⁻¹¹ cubic centimeters per molecule per second [14], resulting in a tropospheric lifetime of approximately 9.7 minutes at 272 Kelvin [14]. This rapid reaction rate demonstrates the high susceptibility of O-Anisidine to hydroxyl radical attack, making hydroxyl radical-based advanced oxidation processes particularly effective for its degradation.

The most effective advanced oxidation process configuration for O-Anisidine degradation is the combined ozone, hydrogen peroxide, and ultraviolet radiation system [15]. This triple combination achieves superior performance compared to individual components or binary combinations, with the effectiveness ranking: O₃/H₂O₂/UV > O₃ (pH 9.5) > O₃/H₂O₂ > O₃/UV > O₃ (pH 2.5) [15]. The enhanced effectiveness at low pH values is attributed to increased hydroxyl radical generation rates and optimized reaction kinetics [15].

Fenton and Photo-Fenton Processes

Fenton oxidation has been extensively studied for O-Anisidine degradation, demonstrating removal efficiencies of 72 to 85 percent for the parent compound and 62 to 74 percent for chemical oxygen demand [16]. The process operates optimally at pH 3.0 with reaction times extending to 360 minutes for complete degradation [16]. Lower initial concentrations of O-Anisidine consistently show better removal efficiencies, suggesting concentration-dependent kinetics [16].

Photo-Fenton processes, incorporating ultraviolet or solar irradiation, enhance the performance of conventional Fenton systems by increasing the regeneration rate of ferrous iron and promoting additional photochemical reactions [12]. Solar photo-Fenton systems offer particular advantages for large-scale applications due to reduced energy requirements and sustainable operation [12].

Process Optimization and Reaction Mechanisms

The degradation mechanism of O-Anisidine by hydroxyl radicals involves multiple reaction pathways, including hydroxyl radical addition to aromatic carbons and hydrogen atom abstraction from amino and methoxy functional groups [14]. Branching ratio analysis indicates that hydroxyl radical addition to the C2 carbon position dominates under typical environmental temperature ranges [14]. The reaction proceeds through pre-reactive and post-reactive complexes, ultimately leading to ring-opening and mineralization products [14].

Advanced oxidation processes achieve degradation through formation of intermediate products such as N-(2-methoxyphenyl)hydroxylamine, o-aminophenol, and various oxidized metabolites [17]. These intermediates are generally less toxic than the parent compound and more susceptible to further biological degradation [12].

System Design Considerations

Successful implementation of advanced oxidation processes for O-Anisidine decontamination requires careful optimization of operating parameters including pH, oxidant dosing, irradiation intensity, and contact time [16]. The compound-specific nature of advanced oxidation process efficiency necessitates pilot-scale testing for each application to determine optimal conditions [15].

Cost-effectiveness analysis indicates that advanced oxidation processes are particularly suitable for treating concentrated O-Anisidine contamination or as a pre-treatment step to enhance biodegradability for subsequent biological treatment systems [18].

Microbial Degradation Pathways in Soil Matrices

Microbial degradation represents a critical natural attenuation mechanism for O-Anisidine in soil environments. The biodegradation behavior varies significantly depending on microbial community composition, environmental conditions, and contaminant concentrations [2] [19].

Aerobic Biodegradation Mechanisms

Under aerobic conditions, O-Anisidine demonstrates variable biodegradation rates depending on the specific microbial inoculum and environmental conditions [20]. The compound has been confirmed as readily biodegradable according to Organisation for Economic Co-operation and Development guidelines [21], with biodegradation efficiency ranging from 40 to 69.1 percent in Japanese Ministry of International Trade and Industry tests using activated sludge [2] [22].

More comprehensive biodegradation studies using Organisation for Economic Co-operation and Development Test Guideline 301F achieved 86 percent degradation within 28 days using manometric respirometry [5] [6]. The initial concentration of 200 milligrams per liter was degraded meeting the 10-day time window criterion for ready biodegradability [6]. The inoculum source proved critical, with municipal wastewater treatment plant sludge providing optimal degradation performance [6].

Microbial Community Dynamics

The biodegradation of O-Anisidine involves diverse microbial communities with varying degradation capabilities. Different microorganisms exhibit different abilities to utilize O-Anisidine as a carbon and energy source, with the degradation rate increasing proportionally to the number and diversity of degrading microorganisms present [23]. Indigenous soil microorganisms can adapt to O-Anisidine contamination, with oil-degrading microbial populations increasing significantly in contaminated areas compared to pristine environments [23].

At high concentrations, O-Anisidine exhibits toxicity to microorganisms, resulting in inhibited biodegradation rates [24] [25]. This concentration-dependent toxicity creates a biphasic degradation pattern where lower concentrations degrade more readily than higher concentrations. The toxic effects at elevated concentrations necessitate dilution or co-substrate addition to maintain effective microbial activity [24].

Anaerobic Degradation Pathways

Under anaerobic conditions, O-Anisidine degradation proceeds at significantly slower rates compared to aerobic processes [6]. The estimated anaerobic biodegradation half-life ranges from 8 weeks to 24 months, representing a four-fold increase compared to aerobic conditions [6]. Anaerobic degradation involves different biochemical pathways, including reductive deamination and demethylation reactions catalyzed by specialized anaerobic bacteria [19].

The anaerobic degradation pathway involves initial reduction of the aromatic ring system followed by ring-opening reactions and ultimate mineralization to carbon dioxide and methane [19]. Specialized anaerobic bacteria capable of aromatic compound degradation, including members of the Clostridium and Eubacterium genera, participate in O-Anisidine transformation under oxygen-limited conditions [19].

Soil Matrix Effects

Soil characteristics significantly influence O-Anisidine biodegradation rates and pathways. The compound shows limited adsorption to soil matrices due to its low soil organic carbon partition coefficient, maintaining bioavailability for microbial degradation [6]. However, soil organic matter content, pH, moisture, and nutrient availability all affect microbial community structure and degradation efficiency [23].

Temperature effects on biodegradation follow typical enzyme kinetics, with optimal degradation occurring at mesophilic temperatures between 20 and 35 degrees Celsius [23]. Extreme temperatures inhibit microbial activity and reduce degradation rates significantly [23].

Metabolic Pathway Characterization

The microbial degradation of O-Anisidine proceeds through multiple metabolic pathways involving both oxidative and hydrolytic reactions. Key metabolic intermediates include o-aminophenol, various hydroxylated derivatives, and ring-cleavage products that serve as substrates for further microbial transformation [17]. The methoxy group undergoes demethylation reactions producing methanol and corresponding phenolic compounds [19].

Complete mineralization of O-Anisidine requires coordinated activity of multiple microbial species with complementary metabolic capabilities. Primary degraders initiate the transformation process, while secondary degraders utilize intermediate products, ultimately achieving complete conversion to carbon dioxide and water [23].

Lifecycle Analysis of Industrial Byproduct Streams

The lifecycle analysis of O-Anisidine in industrial systems reveals complex patterns of production, use, waste generation, and environmental release that require comprehensive management strategies [7] [8].

Production and Manufacturing Patterns

Global O-Anisidine production has fluctuated significantly over recent decades, reflecting changes in industrial demand and regulatory pressures [7]. Japanese production data shows 78 tonnes in 1998 rising to an estimated 150 tonnes by 2003 [8] [26]. United States production demonstrates substantial variability, ranging from less than 1 million pounds in 2016 to 1-20 million pounds in 2018-2019 [7].

The primary industrial application remains as a chemical intermediate in dye and pigment manufacturing, accounting for approximately 90 percent of total production [27]. The dye industry utilizes O-Anisidine primarily for producing azo and triphenylmethane dyes used in printing applications, with smaller quantities directed toward paper dyeing (3 percent) and textile applications (7 percent) [27] [28].

Waste Stream Characterization

Industrial waste streams containing O-Anisidine arise from multiple sources including manufacturing facilities, dye formulation operations, and end-use applications [7]. The United States Environmental Protection Agency Toxic Release Inventory data reveals peak environmental releases of 10,000 pounds in 1989, declining to 638 pounds by 2007 [8]. The distribution of releases includes atmospheric emissions (majority), surface water discharges, and land disposal [8].

Chemical plant and oil refinery wastewaters represent significant point sources of O-Anisidine contamination [29] [2]. Wastewater concentrations vary widely depending on production processes and waste treatment efficiency, with reported concentrations requiring specialized treatment approaches to achieve regulatory compliance [16].

Regulatory Classification and Management

O-Anisidine is classified as Resource Conservation and Recovery Act hazardous waste with code K181, specifically addressing waste from dye production processes [7] [8]. This classification mandates specific handling, treatment, and disposal requirements for contaminated waste streams [30]. The compound is also regulated under the Pollution Release and Transfer Register system in Japan, with 141 tonnes reported for manufacture and import in 2018 [31].

The International Agency for Research on Cancer classification as Group 2B (possibly carcinogenic to humans) influences waste management requirements and worker protection protocols [30] [27]. European Union regulations classify O-Anisidine as Category 2 carcinogen under the Dangerous Substances Directive, requiring enhanced control measures throughout the product lifecycle [27].

Environmental Release Patterns and Trends

Long-term environmental release data demonstrates declining trends in most developed countries due to improved process controls and waste treatment technologies [8]. However, continuing releases indicate ongoing challenges in achieving complete containment of O-Anisidine in industrial systems [7].

Atmospheric releases dominate the environmental fate profile, with vapor-phase O-Anisidine degrading through reaction with hydroxyl radicals with a half-life of 6 hours [7]. Surface water and groundwater contamination result from direct discharges and leaching from contaminated soils, requiring long-term monitoring and remediation efforts [8].

Lifecycle Optimization Strategies

Effective lifecycle management of O-Anisidine requires integrated approaches addressing production efficiency, waste minimization, and end-of-life treatment [32]. Process modifications to reduce O-Anisidine usage in dye manufacturing, development of alternative chemical intermediates, and implementation of closed-loop systems represent key optimization strategies [27].

Waste treatment technologies including advanced oxidation processes, biological treatment systems, and thermal destruction provide pathways for managing contaminated waste streams [16] [18]. Economic analysis indicates that source reduction and process optimization offer superior cost-effectiveness compared to end-of-pipe treatment approaches [27].

Physical Description

Liquid

Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH]

RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.

Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.]

Color/Form

Reddish or yellowish colored oil

Colorless to pink liquid

Red to yellow, oily liquid [Note: A solid below 41 degrees F].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

224 °C

224-225 °C

437 °F

Flash Point

118 °C

118 °C, 244 °F (open cup)

107 °C c.c.

(oc) 244 °F

Heavy Atom Count

Vapor Density

4.25 (Air = 1)

Relative vapor density (air = 1): 4.3

Density

1.0923 g/cu cm at 20 °C

Volatile with steam; density: 1.098 at 15 °C

Density (at 20 °C): 1.09 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

1.10

LogP

log Kow = 1.18

1.18

Odor

Decomposition

Toxic gases and vapors (such as ... carbon monoxide) may be released when anisidine decomposes.

Melting Point

6.2 °C

5 °C

41 °F

UNII

Related CAS

134-29-2 (hydrochloride)

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential.

Vapor Pressure

0.08 [mmHg]

VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C

8.0X10-2 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 5

<0.1 mmHg

Pictograms

Acute Toxic;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

... The tissue distribution and excretion of o-anisidine following i.p. administration of a single dose of 10 mg/kg was investigated using radiotracer [3H]. Metabolism of o-anisidine was investigated in the rats following ip administration of a single dose of 50 mg/kg using GC/MS technique ... After 72 hr, about 72% of the given dose was excreted in urine. As indicated, urine proved to be the main route of tritium excretion. In all examined tissues, the highest concentrations of tritium were found 12 hr after injection and the highest accumulation was detected in the liver, kidneys and in the muscle tissue. In urine, the following substances were identified and quantified by GC peak areas: N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline ...

Metabolism Metabolites

When o-anisidine was incubated with thyroid peroxidase, H2O2 and the thyroid peroxidase substrates guaiacol and iodide, the guaiacol and iodide oxidation was effectively inhibited (IC50: 1.9 uM). The persistent thyroid peroxidase inhibition with concomitantly decreased thyroid hormone formation is known to induce thyroid tumors, which might be one possible explanation for the increased incidence of follicular-cell tumors observed in male F344 rats in a two-year feeding study.

In a toxicokinetic study according to OECD Guideline 417, the dye 14C-FAT 92367/A was orally administered to Wistar rats (single oral administration at a target dose level of 7.4 mg/kg bw). Probably as a result of the bacterial breakdown of this compound in the gastrointestinal tract, o-anisidine could be detected in the plasma of male rats (1.5% of the administered (14)C-activity characterized as o-anisidine [0.017 ug/g]), in the urine of male rats (0.14% of the administered (14)C-activity) and in feces of male and female rats (0.9 or 1.1% of the administered (14)C-activity, respectively). Within 96 hr more than 93% of the administered (14)C-activity was excreted, mainly via urine; the major amount was excreted within the first 24 hr. The dye investigated (chrome based) does not belong to the class of the technically most important azo or naphthol pigments, for which no metabolism studies are available.

As intrinsic peroxidase activity is present in the urinary bladder, the peroxidative metabolism of o- and p-anisidine using horseradish peroxidase could be investigated as a model system. The main metabolite is a diimine which then reacts with water to form a quinonimine. The metabolites of o-anisidine were more reactive than those of p-anisidine in relation to protein and glutathione. Covalent binding to DNA was similar for both isomers. /Translated from German/

For more Metabolism/Metabolites (Complete) data for o-Anisidine (8 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

/It is/ prepared by reduction of o-nitroanisole with tin or iron and hydrochloric acid. ... /Prepared by/ heating o-aminophenol with potassium methyl sulfate.

General Manufacturing Information

Benzenamine, 2-methoxy-: ACTIVE

Method of purification: Steam distillation.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: o-anisidine; Matrix: water; Detection Limit: not provided.

Method: NIOSH 2514, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: o-anisidine; Matrix: air; Detection Limit: 0.35 ug/sample.

Sample matrix: Waste water. Sample prepn: Adjust to pH 11 with potassium hydroxide; extract with Freon-TF. Assay procedure: Gas chromatography-flame ionization detection. Limit of detection: 0.6 ng.

Matrix: Amine mixture. Sample prepn: Apply to thin layer chromatography plate; elute, spray plate with aqueous selenium dioxide or phenol in 20% sodium bicarbonate with an overspray of hydrochloric acid. Assay procedure: Thin layer chromatography limit of detection: 1-2 mg.

Storage Conditions

/Store/ separated from strong oxidants, acids, chloroformates and food and feedstuffs. Store in an area without drain or sewer access.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... experimenst need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Dates

Distinct differences in the mechanisms of mucosal damage and γ-H2AX formation in the rat urinary bladder treated with o-toluidine and o-anisidine

Takeshi Toyoda, Kohei Matsushita, Tomomi Morikawa, Takanori Yamada, Noriyuki Miyoshi, Kumiko OgawaPMID: 30656379 DOI: 10.1007/s00204-019-02396-8

Abstract

Although aromatic amines are widely used as raw materials for dyes, some of them have been concerned about carcinogenicity in the urinary bladder. We examined early changes in histopathology and the formation of γ-H2AX, a biomarker of DNA damage, in the urinary bladder of rats to investigate the mechanisms of mucosal damage induced by monocyclic aromatic amines. 6-week-old male F344 rats were administered 0.4% or 0.8% o-toluidine, 0.3% or 1.0% o-anisidine, 0.4% 2,4-xylidine, 0.2% p-toluidine, or 0.6% aniline in the diet for 4 weeks. Animals were sequentially killed from day 2 to after 2 weeks of recovery, and histopathological and immunohistochemical analyses were performed. In the 0.8% o-toluidine group, there was sequential progression of bladder lesions, characterized by edematous changes and intramucosal hemorrhage at day 2 and formation of granulation tissue with mononuclear cell infiltration at week 1, followed by diffuse hyperplasia at weeks 2 and 4. In the 1.0% o-anisidine group, simple hyperplasia only with slight inflammation was detected from week 1. Whereas γ-H2AX-positive bladder epithelial cells in the 1.0% o-anisidine group were significantly increased in a time-dependent manner, transient increases in γ-H2AX-positive cells were detected at day 2 and week 1 in the 0.8% o-toluidine group. No apparent bladder lesions or increases in γ-H2AX formation were observed in any other groups. These results revealed different mechanisms of bladder mucosal damage associated with o-toluidine and o-anisidine. Moreover, immunohistochemical analysis for γ-H2AX suggested that both compounds may induce DNA damage in epithelial cells, mainly basal cells, of the bladder mucosa.Search for Internal Cancers in Mice Tattooed with Inks of High Contents of Potential Carcinogens: A One-Year Autopsy Study of Red and Black Tattoo Inks Banned in the Market

Mitra Sepehri, Catharina M Lerche, Katrina Hutton Carlsen, Jørgen SerupPMID: 28511186 DOI: 10.1159/000468150

Abstract

Tattoo ink stock products often contain potential carcinogens, which on large-scale population exposure may be clinically relevant. The aim of this autopsy study in mice was to screen major organs for clinical and subclinical cancers.Mice were tattooed on their backs. In total, 48 mice were included and divided into 4 groups; 11 mice tattooed black, 10 tattooed red, and 5 mice serving as untreated controls. A group of 22 mice with black tattoos and exposed to ultraviolet radiation (UVR) were also studied. The black and red inks were both stock products banned on the Danish market due to the measured contents of potential carcinogens; benzo(a)pyrene and 2-anisidine, respectively. The mice were housed for 1 year after tattooing, and autopsy study on internal organs was performed. Tissue samples were systematically taken from major organs for screening of subclinical changes, not detected by visual examination. Any observed deviation from normal structure was subject to biopsy and light microscopy.

All mice survived the 1-year observation period. Autopsy revealed no macroscopic signs of cancer. Microscopic search of internal organs showed no subclinical or clinical cancer.

Despite extensive tattoos with 2 banned inks, the long-term observation in mice showed no internal cancers nor was the combination of carcinogen and UVR associated with cancer. Lack of observed malignancy might be explained by the fact that tattooing is only a single dose exposure. Registered data on carcinogens relies on repeated or chronic exposures. The study does not support the hypothesis that tattooing causes cancer.

A strategy to promote the electroactive platform adopting poly(o-anisidine)-silver nanocomposites probed for the voltammetric detection of NADH and dopamine

D Sangamithirai, S Munusamy, V Narayanan, A StephenPMID: 28866184 DOI: 10.1016/j.msec.2017.06.014

Abstract

A study on the voltammetric detection of NADH (β-nicotinamide adenine dinucleotide), Dopamine (DA) and their simultaneous determination is presented in this work. The electrochemical sensor was fabricated with the hybrid nanocomposites of poly(o-anisidine) and silver nanoparticles prepared by simple and cost-effective insitu chemical oxidative polymerization technique. The nanocomposites were synthesized with different (w/w) ratios of o-anisidine and silver by increasing the amount of o-anisidine in each, by keeping silver at a fixed quantity. The XRD patterns revealed the semi-crystalline nature of poly(o-anisidine) and the face centered cubic structure of silver. The presence of silver in its metallic state and the formation of nanocomposite were established by XPS analysis. Raman studies suggested the presence of site-selective interaction between poly(o-anisidine) and silver. HRTEM studies revealed the formation of polymer matrix type nanocomposite with the embedment of silver nanoparticles. The sensing performance of the materials were studied via cyclic voltammetry, differential pulse voltammetry and chronoamperometry techniques. Fabricated sensor with 3:1 (w/w) ratio of poly(o-anisidine) and silver exhibited good catalytic activity towards the detection of NADH and DA in terms of potential and current response, when compared to others. Several important electrochemical parameters regulating the performance of the sensor have been evaluated. Under the optimum condition, differential pulse voltammetry method exhibited the linear response in the range of 0.03 to 900μM and 5 to 270μM with a low detection limit of 0.006μM and 0.052μM for NADH and DA, respectively. The modified electrodes exhibited good sensitivity, stability, reproducibility and selectivity with well-separated oxidation peaks for NADH and DA in the simultaneous determination of their binary mixture. The analytical performance of the nanocomposite as an electrochemical sensor was also established for the determination of NADH in human urine and water samples and DA in pharmaceutical dopamine injections with satisfactory coverage.Red tattoos, ultraviolet radiation and skin cancer in mice

Catharina M Lerche, Ida M Heerfordt, Jørgen Serup, Thomas Poulsen, Hans Christian WulfPMID: 28500679 DOI: 10.1111/exd.13383

Abstract

Ultraviolet radiation (UVR) induces skin cancer. The combination of UVR and red tattoos may be associated with increased risk of skin cancer due to potential carcinogens in tattoo inks. This combination has not been studied previously. Immunocompetent C3.Cg/TifBomTac hairless mice (n=99) were tattooed on their back with a popular red tattoo ink. This often used ink is banned for use on humans because of high content of the potential carcinogen 2-anisidine. Half of the mice were irradiated with three standard erythema doses UVR thrice weekly. Time to induction of first, second and third squamous cell carcinoma (SCC) was measured. All UV-irradiated mice developed SCCs. The time to the onset of the first and second tumor was identical in the red-tattooed group compared with the control group (182 vs 186 days and 196 vs 203 days, P=ns). Statistically, the third tumor appeared slightly faster in the red-tattooed group than in the controls (214 vs 224 days, P=.043). For the second and third tumor, the growth rate was faster in the red-tattooed group compared with the control (31 vs 49 days, P=.009 and 30 vs 38 days, P=.036). In conclusion, no spontaneous cancers were observed in skin tattooed with a red ink containing 2-anisidine. However, red tattoos exposed to UVR showed faster tumor onset regarding the third tumor, and faster growth rate of the second and third tumor indicating red ink acts as a cocarcinogen with UVR. The cocarcinogenic effect was weak and may not be clinically relevant.Poly(o-anisidine)/graphene oxide nanosheets composite as a coating for the headspace solid-phase microextraction of benzene, toluene, ethylbenzene and xylenes

Mansoureh Behzadi, Mohammad MirzaeiPMID: 27033984 DOI: 10.1016/j.chroma.2016.03.039

Abstract

A poly(o-anisidine)/graphene oxide nanosheets (PoA/GONSs) coating is fabricated by a simple and efficient electrochemical deposition method on steel wire. The incorporation of PoA and GONSs allows preparing a nanocomposite that can successfully integrate the advantages of both. Then, the prepared fiber is applied to the headspace solid-phase microextraction (HS-SPME) and gas chromatographic analysis of benzene, toluene, ethylbenzene and xylenes. In order to obtain an adherent, stable and efficient fiber to extract target analytes, experimental parameters related to the coating process such as deposition potential, deposition time, concentration of the monomer and concentration of GONSs were studied. The prepared composite fiber were characterized by Fourier transform infrared spectroscopy, powder X-ray diffraction and scanning electron microscopy. The effect of various parameters on the efficiency of HS-SPME process consisting of desorption temperature and time, extraction temperature and time and ionic strength were also optimized. Under the optimal conditions, the method was linear for orders of magnitude with correlation coefficients varying from 0.9888 to 0.9993. Intra- and inter-day precisions of the method were determined from mixed aqueous solutions containing 5.0 ng mL(-1) of each BTEX. The intra-day precisions varied from 3.1% for toluene to 5.7% for ethylbenzene, while the inter-day precisions varied from 4.9% for o-xylene to 7.3% for m,p-xylene. Limits of detection were in the range 0.01-0.06 ng mL(-1). The proposed method was applied to monitor BTEX compounds in some water samples and the accuracies found through spiking river water samples showed high recoveries between 92.0 and 101.2%.Hepatic co-cultures in vitro reveal suitable to detect Nrf2-mediated oxidative stress responses on the bladder carcinogen o-anisidine

Franziska Wewering, Florent Jouy, Sükran Caliskan, Stefan Kalkhof, Martin von Bergen, Andreas Luch, Sebastian ZellmerPMID: 28089782 DOI: 10.1016/j.tiv.2017.01.006

Abstract

The azo dye o-anisidine is known as an industrial and environmental pollutant. Metabolites of o-anisidine remain in the liver for >24h. However, the toxicological impact of o-anisidine on the liver and its individual cell types, e.g., hepatocytes and immune cells, is currently poorly understood. A novel co-culture system, composed of HepG2 or Huh-7 cells, and differentiated THP-1 cells was used to study the metabolic capacity towards o-anisidine, and compared to primary murine hepatocytes which express high enzyme activities. As model compounds the carcinogenic arylamine o-anisidine and its non-carcinogenic isomer, p-anisidine, as well as caffeine were used. Global proteome analysis revealed an activation of eIF2 and Nrf2-mediated oxidative stress response pathways only in co-cultures after treatment with o-anisidine. This was confirmed via detection of reactive oxygen species. In addition, the mitochondrial membrane potential decreased already after 3h treatment of cells, which correlated with a decrease of ATP levels (R>0.92). In the supernatant of co-cultured, but not single-cultured HepG2 and Huh-7 cells, o-anisidine caused increases of damage-associated proteins, such as HMGB1 (high mobility group box-1) protein. In summary, only co-cultures of HepG2 and THP-1 cells predict o-anisidine induced stress responsive pathways, since the system has a higher sensitivity compared to single cultured cells.

Re-analysis results using medians of the data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay

Yoshifumi Uno, Takashi OmoriPMID: 26212310 DOI: 10.1016/j.mrgentox.2015.06.005

Abstract

The data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay were reported and analyzed statistically using the simple means of % tail DNA. However, OECD test guideline TG 489 recommends use of the median for data analysis due to the hierarchical nature of the data. Comparison between the simple mean approach and the median based approach for positive/negative/equivocal chemical calls was conducted using the % tail DNA data for the 40 chemicals tested in the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay, using liver and stomach as target organs. In the liver, two genotoxic chemicals, o-anisidine and 9-aminoacridine hydrochloride monohydrate, were positive using the median based approach but negative using the simple mean approach, and two genotoxic chemicals, 2-acetylaminofluorene and busulfan were equivocal using the median based approach but negative using the simple mean approach. In contrast, cadmium chloride (genotoxic carcinogen) was equivocal in both organs using the median based approach, while positive and equivocal in liver and stomach, respectively, using the simple mean approach. Two data sets of sodium arsenite showed equivocal and negative results for liver using the median based approach, although both data sets were equivocal using the simple mean approach. Overall, there are no large differences in terms of the genotoxic call between both approaches. However, the median based approach recommended in OECD TG 489 has an advantage toward higher precision within the groups treated with a test chemical, whereas the approach might show the lower values for the effect.Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry

Oguzhan Yavuz, Sandro Valzacchi, Eddo Hoekstra, Catherine SimoneauPMID: 27146949 DOI: 10.1080/19440049.2016.1184493